molecular formula C16H24N2O2 B268938 4-(propanoylamino)-N,N-dipropylbenzamide

4-(propanoylamino)-N,N-dipropylbenzamide

Cat. No. B268938
M. Wt: 276.37 g/mol
InChI Key: KMBDOJWRCGXPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propanoylamino)-N,N-dipropylbenzamide, also known as PPADB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(propanoylamino)-N,N-dipropylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. 4-(propanoylamino)-N,N-dipropylbenzamide has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
4-(propanoylamino)-N,N-dipropylbenzamide has been found to have various biochemical and physiological effects on the body. It has been found to reduce the levels of inflammatory mediators in the body and inhibit the growth of cancer cells. 4-(propanoylamino)-N,N-dipropylbenzamide has also been found to increase the levels of dopamine in the brain, which can improve mood and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(propanoylamino)-N,N-dipropylbenzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis. Additionally, the compound has limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-(propanoylamino)-N,N-dipropylbenzamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(propanoylamino)-N,N-dipropylbenzamide and its potential side effects.

Synthesis Methods

4-(propanoylamino)-N,N-dipropylbenzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with propanoic acid and dipropylamine. The resulting product is then purified through column chromatography to obtain pure 4-(propanoylamino)-N,N-dipropylbenzamide.

Scientific Research Applications

4-(propanoylamino)-N,N-dipropylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties.

properties

Product Name

4-(propanoylamino)-N,N-dipropylbenzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-(propanoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-4-11-18(12-5-2)16(20)13-7-9-14(10-8-13)17-15(19)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)

InChI Key

KMBDOJWRCGXPJD-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

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